

Application Notes and Protocols: Determination of Chromium in Environmental Samples using Sodium Bismuthate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium bismuthate

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These application notes provide a detailed protocol for the determination of total chromium in environmental samples. The method is based on the oxidation of trivalent chromium (Cr(III)) to hexavalent chromium (Cr(VI)) using **sodium bismuthate**, followed by spectrophotometric quantification of Cr(VI) using 1,5-diphenylcarbazide. This method is particularly useful for laboratories where more sophisticated instrumentation like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) may not be readily available.

Introduction

Chromium exists in the environment primarily in two oxidation states: Cr(III) and Cr(VI). While Cr(III) is an essential micronutrient, Cr(VI) is highly toxic and carcinogenic. Therefore, the accurate determination of total chromium, and specifically the quantification of the different species, is of significant environmental concern.

This protocol details a robust and cost-effective colorimetric method for the determination of total chromium. The principle of the method involves the oxidation of the less toxic Cr(III) to the highly colored Cr(VI) using a strong oxidizing agent, **sodium bismuthate** (NaBiO_3). The resulting Cr(VI) is then reacted with 1,5-diphenylcarbazide (DPC) in an acidic medium to form a stable, intensely colored magenta complex, which is quantified spectrophotometrically at 540 nm.

Sodium bismuthate is an effective oxidizing agent for this purpose and offers advantages such as being inexpensive, easy to handle, and non-toxic. This method is applicable to a variety of environmental samples, including water, wastewater, and soil, with appropriate sample preparation.

Data Presentation

The performance of the **sodium bismuthate**-spectrophotometric method is comparable to other standard methods for chromium analysis. Below is a summary of quantitative data for chromium determination by different analytical techniques.

Analytical Method	Analyte	Limit of Detection (LOD)	Limit of Quantitation (LOQ)	Sample Matrix	Reference
Sodium Bismuthate - Spectrophotometry	Total Cr (as Cr(VI))	1.43 µg/L	-	Water	[1]
Atomic Absorption Spectrometry (AAS) - Flame	Total Cr	0.05 mg/L	0.08 mg/L	Wastewater	[2]
Atomic Absorption Spectrometry (AAS) - Graphite Furnace	Total Cr	1-5 µg/L	-	Water	[3]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)	Total Cr	0.3 µg/L	0.9 µg/L	Wastewater	[2] [4]
Ion Chromatography with Post-Column Derivatization	Cr(VI)	0.3 µg/L	-	Drinking Water, Wastewater	[5]

Experimental Protocols

Reagents and Solutions

- Chromium(III) Stock Solution (1000 mg/L): Dissolve 7.698 g of chromium(III) nitrate nonahydrate ($\text{Cr}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$) in 2 N sulfuric acid and dilute to 100 mL with deionized water.
- Chromium(VI) Stock Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$) in deionized water and dilute to 1 L.
- Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the stock solutions.
- Sulfuric Acid (H_2SO_4), 2 N: Carefully add 55.5 mL of concentrated H_2SO_4 to approximately 900 mL of deionized water, cool, and dilute to 1 L.
- **Sodium Bismuthate** (NaBiO_3), solid.
- 1,5-Diphenylcarbazide (DPC) Solution (0.25% w/v): Dissolve 0.25 g of 1,5-diphenylcarbazide in 100 mL of acetone. Store in a dark bottle and prepare fresh daily.[\[6\]](#)
- Phosphoric Acid (H_3PO_4), concentrated.
- Sodium Fluoride (NaF) solution (0.3% w/v): Dissolve 0.3 g of NaF in 100 mL of deionized water. This is used for masking iron interference.[\[7\]](#)

Sample Preparation

- For total chromium analysis, acidify the sample with concentrated nitric acid (HNO_3) to a pH < 2 at the time of collection.
- Transfer an appropriate aliquot of the sample to a beaker.
- Add 5 mL of concentrated HNO_3 and a few boiling chips.
- Bring to a slow boil and evaporate on a hot plate to the lowest volume possible (about 15-20 mL) before precipitation occurs.
- Cover the beaker with a watch glass and heat for another 30 minutes.
- Cool and filter the sample through a 0.45 μm filter.

- Adjust the final volume to 50 mL with deionized water.
- Air-dry the soil sample and grind it to pass through a 2-mm sieve.
- Weigh 1 g of the prepared soil sample into a beaker.[6]
- Acid Digestion: Add 10 mL of a 1:1 mixture of concentrated HNO_3 and hydrochloric acid (HCl).[6]
- Heat the mixture on a hot plate at 95°C for 2 hours.
- Cool the digestate and filter it through a Whatman No. 42 filter paper.
- Dilute the filtrate to a known volume (e.g., 50 mL) with deionized water.

Oxidation of Cr(III) to Cr(VI)

- Take a known volume of the prepared sample solution containing chromium.
- Add 1 mL of 2 N H_2SO_4 .
- Add approximately 0.02 g of solid **sodium bismuthate**.
- Boil the mixture on a water bath for 30 minutes, or until the effervescence ceases.
- Cool the solution to room temperature.
- Centrifuge the solution at 7000 rpm for 10 minutes to separate the excess **sodium bismuthate**.
- Carefully collect the supernatant for the determination of Cr(VI).

Spectrophotometric Determination of Cr(VI)

- Transfer the supernatant from the previous step to a 25 mL volumetric flask.
- Add 1 mL of the 0.25% DPC solution and mix well. A pink to violet color will develop in the presence of Cr(VI).[6]

- Dilute the solution to the mark with deionized water.
- Allow the color to develop for 5-10 minutes.[7]
- Measure the absorbance of the solution at 540 nm using a UV-Vis spectrophotometer against a reagent blank.
- Determine the concentration of chromium from a calibration curve prepared using standard Cr(VI) solutions.

Interferences

- Iron (Fe^{3+}): Iron is a common interference in the DPC method. It can be masked by the addition of sodium fluoride solution.[7]
- Vanadium (V^{5+}) and Molybdenum (Mo^{6+}): These elements can also form colored complexes with DPC, but their interference is generally low.
- Organic Matter: High concentrations of organic matter can reduce Cr(VI) to Cr(III). Digestion of the sample is crucial to remove organic interferences.

Visualization of the Experimental Workflow



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Caption: Workflow for chromium analysis using **sodium bismuthate**.

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- To cite this document: BenchChem. [Application Notes and Protocols: Determination of Chromium in Environmental Samples using Sodium Bismuthate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044082#use-of-sodium-bismuthate-in-the-analysis-of-chromium-in-environmental-samples]

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